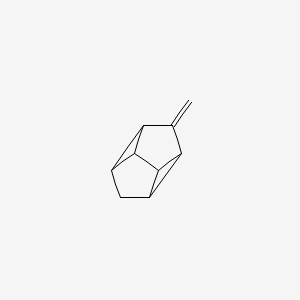
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- is a complex organic compound with the molecular formula C9H10 and a molecular weight of 118.1757 This compound is characterized by its unique structure, which includes multiple ring systems and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- typically involves multiple steps, including the formation of cyclopropane rings and the subsequent assembly of the pentalene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies of reaction mechanisms, synthesis of complex organic molecules, and the development of new materials.
Biology: Research into the biological activity of the compound and its derivatives can provide insights into potential therapeutic applications.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and other medical applications.
Wirkmechanismus
The mechanism by which Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- exerts its effects involves interactions with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- include other polycyclic hydrocarbons with multiple ring systems, such as:
- Dicyclopropa(cd,gh)pentalene, octahydro-
- Octahydro-1-(2-methyl-2-propenylidene)dicyclopropa(cd,gh)pentalene .
Uniqueness
What sets Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- apart from similar compounds is its specific arrangement of rings and the presence of the methylene group. This unique structure imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
3721-64-0 |
|---|---|
Molekularformel |
C9H10 |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
3-methylidenetetracyclo[3.3.0.02,8.04,6]octane |
InChI |
InChI=1S/C9H10/c1-3-6-4-2-5-7(3)9(5)8(4)6/h4-9H,1-2H2 |
InChI-Schlüssel |
MKRXKCZUFPUCCC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2C3C2C4C1C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















